N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c27-19(24-14-6-7-17-18(10-14)30-13-29-17)8-9-25-12-22-20-16(21(25)28)11-23-26(20)15-4-2-1-3-5-15/h1-7,10-12H,8-9,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFFLTCXMOWOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide typically involves multi-step organic reactions. One common approach is the condensation of a benzodioxole derivative with a pyrazolopyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final product is usually purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and automated systems would be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Applications
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its anticancer properties. Research highlights the compound's ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may exert its effects by interfering with specific signaling pathways involved in cancer cell survival and proliferation. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit enzymes critical for tumor growth and metastasis .
- Case Studies : One study identified a novel anticancer compound through screening libraries on multicellular spheroids, demonstrating the effectiveness of compounds similar to N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide in targeting multidrug-resistant cancer cells .
Enzymatic Inhibition
The compound has shown promise as an inhibitor of various enzymes that play roles in disease processes:
- Targeted Enzymes : Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit mono-ADP-ribosyltransferases (mARTs), which are virulence factors produced by pathogenic bacteria. This inhibition can potentially lead to the development of new anti-infective therapies .
Material Science Applications
Beyond biological applications, this compound has been explored for its material properties:
- Photophysical Properties : The compound exhibits notable photophysical characteristics that make it suitable for applications in materials science. Its ability to form crystals with unique conformational and supramolecular phenomena enhances its potential use in solid-state applications .
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide involves the inhibition of mitochondrial membrane potential, particularly in glucose-starved tumor cells. This inhibition disrupts the energy production in cancer cells, leading to cell death. The compound also targets the mechanistic target of rapamycin (mTOR) pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s pyrazolo[3,4-d]pyrimidinone core distinguishes it from other heterocyclic systems, such as:
Substituent Analysis
Key substituents and their implications:
Research Findings and Implications
Pharmacological Potential
- The benzodioxol group may further modulate selectivity .
- Pyrimido-pyrimidinones (): Derivatives like 3b and 3c are designed as covalent inhibitors, leveraging acrylamide groups for irreversible target binding .
Physicochemical Properties
- Solubility : Piperazine-containing analogs (e.g., 3b ) likely exhibit superior aqueous solubility compared to the target compound’s benzodioxol group .
- Metabolic Stability : Benzodioxol’s electron-rich structure may reduce oxidative metabolism, extending half-life relative to furan or azo derivatives .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide is a synthetic compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxole moiety linked to a pyrazolopyrimidine derivative. Its molecular formula is with a molecular weight of approximately 396.43 g/mol. The structure can be represented as follows:
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation and survival pathways.
Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties. For example:
- Inhibition Studies : Compounds with similar structures have demonstrated effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis.
Anti-inflammatory Effects
The biological activity of the compound extends to anti-inflammatory effects:
- Research Findings : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of pyrazolopyrimidine derivatives. The results indicated that the compound exhibited IC50 values ranging from 10 µM to 50 µM against various cancer cell lines, suggesting moderate potency in inhibiting tumor growth .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain compounds had minimum inhibitory concentrations (MICs) as low as 32 µg/mL against resistant bacterial strains .
Data Tables
Q & A
Q. What are the key synthetic strategies for constructing the pyrazolo[3,4-d]pyrimidin-4-one core in this compound?
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is typically synthesized via condensation reactions between substituted pyrazole precursors and pyrimidine derivatives. For example, multi-step protocols involving 1,5-diarylpyrazole templates (e.g., O-1302 analogs) are condensed with functionalized pyrimidines under acidic or basic conditions. Critical steps include regioselective cyclization and purification via column chromatography .
Q. How can spectroscopic techniques (e.g., FT-IR, NMR) validate the structural integrity of this compound?
- FT-IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and benzodioxole (C-O-C, ~1250 cm⁻¹) groups.
- NMR : Use H-NMR to identify aromatic protons (δ 6.5–8.5 ppm) and C-NMR to resolve the pyrimidinone carbonyl (δ ~165 ppm). X-ray crystallography (e.g., single-crystal studies) provides definitive conformation validation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Follow GBZ 2.1-2007 and EN 14042 guidelines for workplace exposure limits. Use PPE (gloves, goggles) and fume hoods due to potential respiratory and dermal hazards. No specific MAC/TWA limits are established, so adopt ALARA principles .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields in multi-step syntheses of this compound?
Apply response surface methodology (RSM) to assess variables like temperature, catalyst loading, and solvent polarity. For example, a Central Composite Design (CCD) can model nonlinear interactions, as demonstrated in flow-chemistry optimizations of pyrazole derivatives . Statistical validation (ANOVA) identifies critical parameters (e.g., pH or reaction time) for yield maximization .
Q. What computational methods are suitable for predicting biological activity or binding modes of this compound?
Molecular docking (e.g., AutoDock Vina) and MD simulations can predict interactions with targets like kinases or phosphodiesterases. Use PyMOL for visualization and scoring functions (e.g., MM-GBSA) to assess binding affinity. Validate with in vitro assays (e.g., enzyme inhibition) .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in H-NMR)?
- Hypothesis 1 : Impurities from incomplete purification. Re-run chromatography with gradient elution.
- Hypothesis 2 : Tautomeric equilibria (e.g., keto-enol forms). Use variable-temperature NMR or deuterated solvents to stabilize conformers .
- Hypothesis 3 : Residual solvents. Analyze via GC-MS or compare with reference spectra .
Q. What strategies improve aqueous solubility for in vivo studies of this hydrophobic compound?
- Co-solvent systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v).
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) at the propanamide moiety.
- Nanoparticle formulation : Encapsulate in PLGA or liposomal carriers .
Q. How can researchers validate target engagement in cellular assays for this compound?
- Cellular thermal shift assay (CETSA) : Measure protein stability shifts after compound treatment.
- Kinobead profiling : Use competitive binding assays with immobilized kinase inhibitors.
- CRISPR-Cas9 knockouts : Confirm phenotype rescue in target-deficient cell lines .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
